1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Overview
Description
1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound has a unique structure that makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can be synthesized through several methods. One common synthetic route involves the condensation of benzylamine with a suitable diketone, followed by cyclization. The reaction typically requires a catalyst, such as an acid or base, and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzodiazepine derivatives.
Reduction: Reduction reactions can yield different tetrahydrobenzodiazepine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine N-oxides, while reduction can produce various tetrahydrobenzodiazepine derivatives with different substituents.
Scientific Research Applications
1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as anxiolytic and anticonvulsant properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic activities.
Uniqueness
1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its benzyl group and tetrahydro structure differentiate it from other compounds in the same class, potentially leading to unique interactions with molecular targets and different therapeutic effects.
Properties
IUPAC Name |
5-benzyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-7-14(8-3-1)13-18-12-6-11-17-15-9-4-5-10-16(15)18/h1-5,7-10,17H,6,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBSXLDZMXWICV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2N(C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34752-76-6 | |
Record name | 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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